N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-6-5-9-15-13(10)16(11(2)17)12-7-3-4-8-14-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWSGQKDFPGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C2=CC=CC=N2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide typically involves the reaction of 3-methylpyridine with 2-pyridinecarboxylic acid or its derivatives under specific conditions. A common synthetic route might include:
Amidation Reaction: Reacting 3-methylpyridine with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine.
Condensation Reaction: Using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to enhance the reaction rate.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control the reaction environment.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in various biological assays, particularly as inhibitors of enzymes involved in inflammatory processes and cancer progression.
Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
A study demonstrated that derivatives of N-(3-Methylpyridin-2-yl)amide exhibited inhibitory activity against FAAH, an enzyme linked to pain and inflammation. The research highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the pyridine rings could enhance their inhibitory potency .
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including substitution and coupling reactions, makes it a valuable tool in synthetic chemistry.
Synthesis of N-(Pyridin-2-yl)amides
Research has shown that this compound can be utilized to synthesize N-(pyridin-2-yl)amides through metal-free conditions, yielding good to excellent results . This method highlights its application in developing pharmaceuticals with diverse biological activities.
Biological Research
Investigative Studies:
The compound has been explored for its role as a ligand in biochemical assays. Its interaction with biological targets is essential for understanding its mechanism of action and potential therapeutic applications.
Case Study: Interaction with Biological Targets
In various studies, this compound derivatives were evaluated for their binding affinity to specific receptors and enzymes. For instance, computational studies have provided insights into how these compounds interact at the molecular level, influencing their biological activity .
Material Science
Development of New Materials:
Beyond biological applications, this compound is also being explored in material science for developing new polymers and materials due to its unique chemical properties.
Case Study: Synthesis of Functional Polymers
Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyridine Acetamides
Key Observations:
- Dual Pyridine vs. Mixed Substitution: Unlike 5RGX, which combines a phenyl and pyridine group, the target compound features dual pyridine rings, likely enhancing π-π interactions with aromatic residues in protein binding pockets (e.g., HIS163 in SARS-CoV-2 main protease) .
- Methyl Group Influence: The 3-methyl group on one pyridine ring introduces steric effects that may improve selectivity by preventing non-specific binding, a feature absent in simpler analogs like Py3A .
- Comparison with Thiazole Derivatives: GSK1570606A incorporates a thiazole ring, which increases hydrophobicity and alters electronic properties compared to the target compound’s pyridine-centric structure .
Binding Affinity and Interactions
The dual pyridine rings in the target compound are hypothesized to:
Biological Activity
N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Overview of the Compound
This compound is classified as an acetamide derivative featuring two pyridine rings, one of which is substituted with a methyl group at the 3-position. The compound's unique structure suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves:
- Amidation Reaction : Reacting 3-methylpyridine with 2-pyridinecarboxylic acid chloride in the presence of a base, such as triethylamine.
- Condensation Reaction : Utilizing coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been studied for its anticancer properties . In particular, it demonstrated cytotoxic effects on several cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, positioning it as a promising candidate for further development in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or bacterial survival.
- Receptor Modulation : It can alter signal transduction pathways by binding to cellular receptors, affecting cellular responses to external stimuli .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-Pyridinyl)-N-(3-pyridinyl)acetamide | Structure | Moderate anticancer activity |
| N-(3-Methylpyridin-2-yl)-N-(4-pyridinyl)acetamide | Structure | Enhanced antimicrobial properties |
This comparative analysis highlights how structural variations influence biological activity.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Study : A study published in PLOS One demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cells compared to standard treatments like bleomycin .
- Antimicrobial Evaluation : Another investigation revealed that this compound exhibited substantial antibacterial effects against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Methylpyridin-2-yl)-N-(pyridin-2-yl)acetamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving substitution, reduction, and condensation. For example:
- Substitution : React 3-methylpyridin-2-amine with a halogenated pyridine derivative under alkaline conditions (e.g., K₂CO₃ in DMF) to form the intermediate .
- Reduction : Use iron powder in acidic media (e.g., HCl) to reduce nitro groups or other reactive intermediates .
- Condensation : Employ condensing agents like EDC/HOBt or DCC to couple acetamide moieties with the pyridine backbone .
- Critical Parameters : Monitor reaction temperature (60–80°C for substitution), pH control during reduction, and stoichiometric ratios of condensing agents.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on the pyridine rings and acetamide linkage. Compare chemical shifts with similar pyridine derivatives (e.g., δ 8.2–8.5 ppm for pyridine protons) .
- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected ~255 g/mol) and detect isotopic patterns.
- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation (e.g., chloroform/acetone mixtures) and refine using SHELX software .
Q. How do solvent polarity and pH influence the solubility and stability of this compound?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays) vs. aqueous buffers (limited solubility; use surfactants or co-solvents). Pyridine derivatives often show pH-dependent solubility due to protonation of nitrogen atoms .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the acetamide group; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges during pyridine functionalization?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing acetamide group directs electrophilic substitution to the meta position on the pyridine ring. DFT calculations (e.g., Gaussian09) can map charge distribution .
- Steric Hindrance : Bulky substituents on the pyridine ring (e.g., 3-methyl group) may limit access to ortho positions. Use kinetic studies with varying substituent sizes to quantify steric effects .
Q. How can computational modeling predict biological activity or metabolic pathways for this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding affinity with target proteins (e.g., kinases or GPCRs). Compare with structurally related bioactive pyridine derivatives (e.g., IC₅₀ values from PubChem) .
- ADME Prediction : Tools like SwissADME estimate metabolic stability, highlighting potential cytochrome P450 interactions or glucuronidation sites .
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with synthesized analogs (e.g., N-(2-hydroxypyridin-3-yl)acetamide) to identify shifts caused by methyl or halogen substitutions .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to assign ambiguous peaks in crowded spectra .
Q. What strategies link in vitro bioactivity data to in vivo efficacy for this acetamide derivative?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
